molecular formula C9H7BrFNO4 B15241312 Ethyl 3-bromo-5-fluoro-4-nitrobenzoate

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate

Cat. No.: B15241312
M. Wt: 292.06 g/mol
InChI Key: DIOASULLJITKDU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.

    Bromination: Addition of the bromine atom via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol for replacing the bromine atom.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reducing the nitro group.

    Coupling: Palladium acetate and triphenylphosphine in the presence of a base like potassium carbonate for Suzuki-Miyaura coupling.

Major Products

    Aminobenzoate Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example:

    Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position.

    Reduction: The nitro group is reduced to an amine through a multi-step electron transfer process involving the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-5-nitrobenzoate: Lacks the fluorine substituent.

    Ethyl 3-fluoro-5-nitrobenzoate: Lacks the bromine substituent.

    Ethyl 3-bromo-4-nitrobenzoate: Lacks the fluorine substituent and has a different substitution pattern.

Uniqueness

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-4-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3

InChI Key

DIOASULLJITKDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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